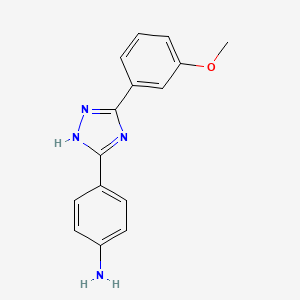

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Description

Properties

IUPAC Name |

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-4-2-3-11(9-13)15-17-14(18-19-15)10-5-7-12(16)8-6-10/h2-9H,16H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULNSPQSCFFABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

Attachment of the Aniline Group: The final step involves coupling the triazole derivative with an aniline derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline.

Reduction: Formation of this compound with an additional amine group.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens, including bacteria and fungi. For instance, studies have indicated that triazole compounds can inhibit the growth of Mycobacterium tuberculosis, a significant target in tuberculosis drug development .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 5n | Mycobacterium tuberculosis | 12.5 μg/mL |

| Compound 5g | M. bovis BCG | 15 μg/mL |

| Compound 5i | M. abscessus | 15 μg/mL |

Anticancer Properties

The anticancer potential of triazole derivatives has been highlighted in various studies. The compound has demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported that specific triazole derivatives exhibited IC50 values as low as 52 nM in MCF-7 cells, indicating potent activity against cancer cell proliferation .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 52 |

| Compound B | MDA-MB-231 | 74 |

Mode of Action

The mechanism by which triazole derivatives exert their biological effects often involves interaction with cellular targets such as tubulin and enzymes critical for cell division and survival. For instance, computational docking studies have suggested that these compounds bind effectively to the colchicine site on tubulin, leading to disruption of microtubule dynamics and subsequent induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Variations in substituents on the phenyl ring or modifications to the triazole moiety can significantly influence biological activity. For example, certain substitutions have been linked to enhanced potency against specific cancer types or improved selectivity for tumor cells over normal cells .

Drug Development

Given the promising results observed with triazole derivatives like 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline, there is considerable potential for further research aimed at developing new therapeutic agents targeting resistant strains of bacteria and various cancers.

Combination Therapies

Research into combination therapies involving triazole derivatives could enhance their therapeutic efficacy while reducing side effects associated with traditional treatments. Combining these compounds with existing antibiotics or chemotherapeutics may yield synergistic effects that improve patient outcomes.

Mechanism of Action

The mechanism of action of 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 4-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

- 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

- 4-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)aniline

Uniqueness

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .

Biological Activity

The compound 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline represents a significant class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.30 g/mol. The presence of the triazole ring and the methoxyphenyl group contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties. The biological activities associated with this compound include:

- Antifungal Activity : Triazoles are well-known antifungal agents. Studies have indicated that compounds containing triazole rings exhibit significant antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Anticancer Potential : Research has shown that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, helping to mitigate oxidative stress in biological systems.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of specific enzymes involved in metabolic processes. For example, they may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Receptor Interaction : The compound may interact with various receptors in the body, modulating signaling pathways that influence cellular responses.

- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target proteins, revealing potential binding affinities and interaction sites that contribute to its biological effects.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of triazole derivatives similar to this compound:

Q & A

Q. What are the common synthetic routes for 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like 3-methoxybenzaldehyde and substituted anilines. Key steps include:

- Cyclocondensation : Formation of the triazole ring via reaction of acylhydrazides with nitriles or amidines under reflux conditions (e.g., ethanol, 80°C) .

- Functionalization : Introduction of the 3-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, depending on precursor availability .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling) can improve yield. Recrystallization in ethanol enhances purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3400 cm for the aniline group) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peaks) .

- HPLC/GC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .

- Anticancer Screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like doxorubicin .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of triazole derivatives like this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications (e.g., replacing methoxy with halogens or alkyl groups) and compare bioactivity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline) to assess the impact of the 3-methoxyphenyl group on solubility and binding .

- Quantitative SAR (QSAR) : Use computational models to correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. What computational strategies are effective in predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., fungal CYP51 or human kinases). Validate docking poses with MD simulations .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with triazole nitrogen) using tools like PharmaGist .

- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities for prioritization .

Q. How can X-ray crystallography resolve discrepancies in molecular structure predictions for this compound?

Methodological Answer:

- Crystal Growth : Optimize solvent systems (e.g., ethanol/water) to obtain single crystals .

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve tautomeric forms of the triazole ring .

- Refinement Tools : SHELX or WinGX for structure solution, with ORTEP-3 for visualizing electron density maps .

Q. How should researchers address contradictory data in biological activity studies across different research groups?

Methodological Answer:

- Standardization : Use identical assay protocols (e.g., cell line passage number, incubation time) and controls .

- Dose-Response Curves : Test a broad concentration range (e.g., 0.1–100 μM) to account for variability in potency thresholds .

- Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA to resolve outliers .

Q. What strategies optimize solubility and bioavailability without compromising bioactivity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aniline) to enhance solubility while maintaining active moiety .

- Co-Crystallization : Formulate with cyclodextrins or co-solvents (e.g., PEG 400) to improve aqueous solubility .

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or pyridyl groups to balance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.